molecular formula C20H30N4O2 B2842102 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea CAS No. 891095-55-9

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea

Cat. No.: B2842102
CAS No.: 891095-55-9
M. Wt: 358.486
InChI Key: QMGKANATMRUCEC-UHFFFAOYSA-N
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Description

  • The pyrrolidinone intermediate is reacted with an isocyanate derivative to introduce the urea functionality.
  • This step often requires controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to scale up the process. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

  • Formation of the Pyrrolidinone Ring:

    • Starting with 3,4-dimethylbenzaldehyde, a condensation reaction with an appropriate amine forms the intermediate Schiff base.
    • Cyclization of the Schiff base under acidic conditions yields the pyrrolidinone ring.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced alcohol derivatives.
  • Substituted urea compounds with varied alkyl or aryl groups.

Scientific Research Applications

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(pyrrolidin-2-yl)urea: Shares structural similarities but lacks the oxopyrrolidinone ring.

    1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(methyl)urea: Similar structure but with different substituents on the urea moiety.

Uniqueness:

  • The presence of both the pyrrolidinone ring and the urea moiety in 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea provides unique chemical properties and biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(1-ethylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-23-9-5-6-18(23)12-21-20(26)22-16-11-19(25)24(13-16)17-8-7-14(2)15(3)10-17/h7-8,10,16,18H,4-6,9,11-13H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGKANATMRUCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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